4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-(5-methyl-1,3-benzoxazol-2-yl)aniline under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Chemical Reactions Analysis
4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Scientific Research Applications
4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential bacterial processes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide can be compared with other benzoxazole derivatives such as:
4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline: Similar in structure but lacks the nitro group, which may result in different biological activities.
5-chloro-2-methylbenzoxazole: Another benzoxazole derivative with different substituents, leading to variations in its pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C21H14ClN3O4 |
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Molecular Weight |
407.8 g/mol |
IUPAC Name |
4-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-5-8-19-17(9-12)24-21(29-19)14-3-2-4-15(10-14)23-20(26)13-6-7-16(22)18(11-13)25(27)28/h2-11H,1H3,(H,23,26) |
InChI Key |
INLDQLUDPSLTTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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